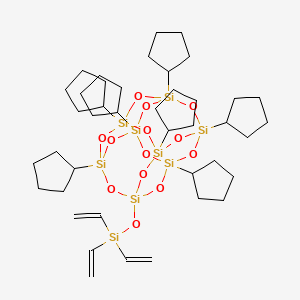

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted

Description

BenchChem offers high-quality PSS-Trivinylsilyloxy-Heptacyclopentyl substituted suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PSS-Trivinylsilyloxy-Heptacyclopentyl substituted including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tris(ethenyl)-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72O13Si9/c1-4-55(5-2,6-3)42-63-52-60(39-29-15-16-30-39)46-57(36-23-9-10-24-36)43-56(35-21-7-8-22-35)44-58(48-60,37-25-11-12-26-37)50-62(54-63,41-33-19-20-34-41)51-59(45-56,38-27-13-14-28-38)49-61(47-57,53-63)40-31-17-18-32-40/h4-6,35-41H,1-3,7-34H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPZADQYIFWKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C=C)(C=C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72O13Si9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402755 | |

| Record name | AGN-PC-0LAAHU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1025.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352538-79-5 | |

| Record name | AGN-PC-0LAAHU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Weight and Density of Trivinylsilyloxy Heptacyclopentyl POSS: A Comprehensive Technical Guide

Executive Summary

Trivinylsilyloxy heptacyclopentyl Polyhedral Oligomeric Silsesquioxane (POSS) represents a critical class of organic-inorganic hybrid nanomaterials. Characterized by a rigid siloxane cage core and tailorable peripheral organic groups, POSS molecules serve as robust nanobuilding blocks in advanced materials science and biomedical engineering. This whitepaper provides an in-depth technical analysis of the molecular weight and density of trivinylsilyloxy heptacyclopentyl POSS (CAS: 352538-79-5), detailing the causality behind experimental methodologies and their implications for drug development and formulation.

Physicochemical Profiling: Molecular Weight and Density

The theoretical molecular weight of trivinylsilyloxy heptacyclopentyl POSS is calculated based on its empirical formula, C41H72O13Si9. The rigid silica-like framework (1–3 nm in diameter) provides exceptional thermal stability, while the heptacyclopentyl groups impart steric hindrance, dictating the molecule's density and solubility profiles. The density of POSS compounds typically hovers around 1.20 g/cm³, a critical parameter that influences chain packing and free volume when integrated into polymer matrices or lipid bilayers for [1].

Table 1: Quantitative Physicochemical Data of Trivinylsilyloxy Heptacyclopentyl POSS

| Parameter | Value | Reference Standard |

| CAS Number | 352538-79-5 | [2] |

| Empirical Formula | C41H72O13Si9 | [2] |

| Molecular Weight | 1025.77 g/mol | [2] |

| Predicted Density | 1.20 ± 0.1 g/cm³ | [3] |

| Melting Point | >350 °C | [2] |

| Core Structure | T8 Siloxane Cage | [1] |

Analytical Methodologies: Establishing Trust and Accuracy

While theoretical molecular weight and density provide a baseline, experimental validation is paramount in drug development to ensure batch-to-batch consistency, verify functionalization efficiency, and rule out oligomeric aggregation.

Absolute Molecular Weight Determination via GPC-MALS

Gel Permeation Chromatography coupled with Multi-Angle Light Scattering (GPC-MALS) is the gold standard for determining the absolute molecular weight of POSS derivatives. Unlike conventional GPC, which relies on relative calibration using polystyrene standards (often leading to overestimation due to the rigid, spherical nature of POSS), MALS measures the intensity of scattered light directly proportional to the absolute molecular weight and concentration.

Self-Validating Protocol: GPC-MALS Workflow

-

Sample Preparation: Dissolve 2.0 mg of POSS in 1.0 mL of HPLC-grade Tetrahydrofuran (THF). Causality: THF ensures complete solvation of the hydrophobic cyclopentyl groups, preventing micelle formation or aggregation that would skew light scattering data.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Removes particulate contaminants that cause noise in the MALS detector, ensuring baseline stability.

-

Injection and Separation: Inject 100 µL into a GPC system equipped with high-resolution Styrogel columns maintained at 35 °C. Causality: Temperature control prevents viscosity fluctuations in the mobile phase, ensuring reproducible retention times.

-

Detection and Analysis: Eluate passes through a refractive index (RI) detector and a MALS detector. The absolute molecular weight (Mw) is calculated using the Zimm plot method. Causality: The dual-detector setup acts as a self-validating system; the RI provides the concentration (dn/dc), while MALS provides the radius of gyration and absolute mass, confirming the monomeric state of the 1025.77 g/mol compound.

Fig 1. Step-by-step GPC-MALS workflow for determining absolute molecular weight of POSS.

Density Determination via Helium Gas Pycnometry

The density of POSS powders cannot be accurately measured using liquid displacement due to the material's hydrophobicity and potential for partial solvation. Helium gas pycnometry is utilized because helium atoms are small enough to penetrate the interstitial spaces between the bulky heptacyclopentyl groups without interacting chemically with the siloxane core.

Self-Validating Protocol: Helium Pycnometry Workflow

-

Accurate Weighing: Weigh approximately 1.0000 g of dried POSS powder using a micro-analytical balance. Causality: Precise mass input is required for the final density calculation (Density = Mass/Volume).

-

Sample Loading and Purging: Place the sample in the pycnometer cell and purge with ultra-high purity helium gas for 10 cycles. Causality: Purging displaces atmospheric air and surface-bound moisture, which would otherwise artificially inflate the measured volume.

-

Pressurization: Pressurize the sample chamber to a known target pressure (e.g., 19.5 psig).

-

Gas Expansion: Open the valve to the expansion chamber and record the pressure drop. Causality: The system validates itself through Boyle's Law (

). The pressure differential directly correlates to the skeletal volume of the POSS molecules, yielding the true density (~1.20 g/cm³).

Fig 2. Helium pycnometry experimental workflow for precise density measurement of POSS powders.

Mechanistic Impact on Biomedical and Material Applications

The specific molecular weight (1025.77 g/mol ) and density (~1.20 g/cm³) of trivinylsilyloxy heptacyclopentyl POSS dictate its behavior in complex biological and polymeric systems.

Drug Delivery Systems

In the formulation of nanocarriers, the rigid T8 cage acts as a structurally precise anchor. The density of the POSS core influences the overall buoyancy and aerodynamic diameter of inhalable drug delivery particles. Furthermore, the bulky heptacyclopentyl groups create significant steric hindrance. When conjugated to active pharmaceutical ingredients (APIs) or embedded in lipid bilayers, this steric bulk prevents premature enzymatic degradation of the payload and modulates the release kinetics.

Nanocomposite Structural Integrity

In [4] (e.g., for implantable devices), the trivinylsilyloxy group allows for covalent cross-linking with organic monomer matrices. Because the density of POSS (1.20 g/cm³) is closely matched to many organic polymers (typically 1.0–1.3 g/cm³), it prevents phase separation and sedimentation during the curing process. The molecular weight ensures that the POSS cages occupy a specific free volume within the polymer network, enhancing mechanical hardness and scratch resistance without compromising optical transparency.

Fig 3. Logical relationship between POSS physicochemical properties and biomedical applications.

References

-

Title: Use of Polyhedral Oligomeric Silsesquioxane (POSS) in Drug Delivery, Photodynamic Therapy and Bioimaging Source: MDPI (Molecules) URL: [Link]

-

Title: CAS No.352538-79-5, PSS-TRIVINYLSILYLOXY-HEPTACYCLOPENTYL SUBSTITUTED Source: LookChem URL: [Link]

-

Title: Polyhedral Oligomeric Silsesquioxanes (POSS) for Transparent Coatings: Material Properties and Applications Source: MDPI (Coatings) URL: [Link]

Thermal Stability & Bio-Applicability of Heptacyclopentyl-POSS

A Technical Guide for Research & Development

Executive Summary

In the landscape of hybrid nanomaterials, Heptacyclopentyl Polyhedral Oligomeric Silsesquioxane (Cp-POSS) represents a critical optimization between the volatility of aliphatic cages (e.g., isobutyl) and the solubility challenges of aromatic cages (e.g., phenyl). This guide analyzes the thermal stability benefits of Cp-substituted POSS, specifically focusing on its application in high-temperature polymer processing and drug delivery systems.

Unlike isobutyl-POSS, which tends to sublime at processing temperatures (

Molecular Architecture: The "Cyclopentyl Effect"

The thermal resilience of Cp-POSS stems from the specific physicochemical properties of the cyclopentyl ring fused to the silicon cage.

-

Steric Shielding: The five-membered rings provide a dense hydrophobic shell around the Si-O core, protecting the siloxane bonds from hydrolysis and thermal attack better than linear alkyl chains.

-

Packing Density: Cyclopentyl groups facilitate efficient packing in the solid state, raising the lattice energy. This directly translates to a higher sublimation enthalpy (

), preventing the premature "loss" of the additive during high-temperature curing or compounding. -

Solubility-Stability Balance: While Phenyl-POSS offers the highest thermal stability (

), it often suffers from poor solubility in aliphatic polymer matrices. Cp-POSS retains aliphatic compatibility while significantly boosting thermal onset temperatures compared to isobutyl analogues.

Visualization: Structural Sterics & Shielding

Figure 1: Structural logic of Heptacyclopentyl-POSS. The cyclopentyl shell suppresses volatility while the inorganic core ensures char formation.

Thermal Performance Analysis

The following data synthesizes comparative thermal degradation metrics. The key differentiator is the

Comparative Thermal Data (Inert Atmosphere)

| POSS Derivative | R-Group Structure | Residue at 700 | Degradation Mode | |

| Octaisobutyl-POSS | Linear/Branched Alkyl | ~210 - 230 | < 5% | Sublimation/Evaporation |

| Heptacyclopentyl-POSS | Cyclic Aliphatic | 310 - 350 | 30 - 50% | Mixed (Decomp. + Char) |

| Octaphenyl-POSS | Aromatic | > 400 | > 70% | Ceramic Conversion |

Data synthesized from comparative TGA studies on alkyl vs. aryl POSS derivatives [1, 2].

Key Insight: Cp-POSS extends the processing window by over 100

Synthesis Workflow: Corner Capping

To utilize Cp-POSS in drug development, a reactive corner is often required (e.g., for drug conjugation). The standard route involves "corner capping" the heptacyclopentyl trisilanol precursor.

Protocol: Synthesis of Monofunctional Cp-POSS

Objective: Synthesize

-

Reagents:

-

Heptacyclopentyl Trisilanol (

) (1.0 eq) -

Functional Trialkoxysilane (

) or Trichlorosilane ( -

Catalyst: Tetraethylammonium hydroxide (TEAOH) or mild amine base.

-

Solvent: Tetrahydrofuran (THF).

-

-

Procedure:

-

Dissolution: Dissolve

in THF under -

Addition: Dropwise add the functional silane (

-silane). -

Catalysis: Add catalytic base.[1] Stir at reflux (60-70

C) for 4-12 hours. -

Workup: Precipitate into methanol. The closed cage (

) is less soluble in polar solvents than the trisilanol, facilitating purification. -

Validation: Check

NMR. Trisilanol shows peaks at -58 ppm; Closed cage shifts to -66 ppm (

-

Visualization: Corner Capping Reaction

Figure 2: Corner capping synthesis route converting open-cage trisilanol to robust T8 hybrid.

Bio-Pharma Applications & Processing

The thermal stability of Cp-POSS is not just a material property; it is a processing enabler .

A. Hot Melt Extrusion (HME)

HME is used to disperse poorly soluble drugs in polymer matrices.

-

Challenge: Process temperatures often reach 150-200

C. Volatile additives (like iBu-POSS) can gas out, causing voids or inconsistent dosing. -

Cp-POSS Solution: Remains stable >300

C, acting as a non-volatile nano-plasticizer that improves flow without degrading [3].

B. Sterilization Compatibility

Biomaterials must withstand autoclaving (121

-

Mechanism: The hydrophobic Cp-shell prevents hydrolytic attack on the Si-O cage during steam sterilization, preserving the mechanical integrity of the composite.

C. Drug Delivery Carrier

Cp-POSS can be functionalized with PEG or targeting ligands. The rigid cage prevents "burst release" by structuring the polymer matrix, while the thermal stability ensures the carrier survives the encapsulation process.

Experimental Protocols: Thermal Characterization

To validate the stability of your Cp-POSS derivatives, follow this self-validating TGA protocol.

Thermogravimetric Analysis (TGA) Standard Operating Procedure:

-

Instrument: TA Instruments Q500 or equivalent.

-

Sample Prep: 5-10 mg of dried POSS powder (vacuum dried at 40

C overnight to remove solvent). -

Pan: Platinum or Alumina (Do not use Aluminum if going >600

C). -

Ramp:

-

Equilibrate at 40

C. -

Ramp 10

C/min to 800 -

Atmosphere: Nitrogen (for degradation onset) AND Air (for oxidative resistance/char yield).

-

-

Data Analysis:

References

-

Blanco, I., et al. (2012).[4] Phenyl hepta cyclopentyl–polyhedral oligomeric silsesquioxane (ph,hcp-POSS)/Polystyrene (PS) nanocomposites: The influence of substituents in the phenyl group on thermal stability. Express Polymer Letters.

-

Fina, A., et al. (2006). Polyhedral oligomeric silsesquioxanes (POSS) thermal degradation. Thermochimica Acta.

-

Ghanbari, H., et al. (2011). Polyhedral Oligomeric Silsesquioxanes (POSS) Nanocomposites for Biomedical Applications. Macromolecular Rapid Communications.

-

Zheng, L., et al. (2004). Morphology and Thermal Properties of Inorganic–Organic Hybrids Involving Heptacyclopentyl POSS. Journal of Polymer Science Part B.

Sources

- 1. Two‐Step Synthesis of Heptacyclo[6.6.0.02,6.03,13.04,11.05,9.010,14] tetradecane from Norbornadiene: Mechanism of the Cage Assembly and Post‐synthetic Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. expresspolymlett.com [expresspolymlett.com]

Difference between vinyl-substituted and trivinylsilyloxy-substituted POSS

Comparative Architectures: Vinyl-Substituted ( ) vs. Trivinylsilyloxy-Substituted ( ) POSS

Executive Summary

In the engineering of hybrid nanomaterials, Polyhedral Oligomeric Silsesquioxanes (POSS) serve as rigid, definable silica-like cores.[1] However, the selection between Vinyl-substituted POSS (Direct attachment, T-cage) and Trivinylsilyloxy-substituted POSS (Siloxane linkage, Q-cage) is not merely a choice of functional group density; it is a fundamental decision regarding steric accessibility, lattice rigidity, and crosslinking kinetics.

This guide delineates the physicochemical and reactivity differences between these two architectures. While Vinyl-POSS offers maximum rigidity and thermal stability, Trivinylsilyloxy-POSS provides superior solubility, enhanced reactivity via flexible tethering, and ultra-high crosslinking density (24 functional sites vs. 8), making it a critical candidate for high-performance dental composites and hydrogel drug delivery scaffolds.

Structural Anatomy & Chemical Logic

The core difference lies in the silicon cage architecture and the linkage of the reactive vinyl group.

Vinyl-Substituted POSS (Octavinyl-T8)

-

Formula:

-

Architecture: T-Cage (

). The vinyl group is bonded directly to the silicon atoms of the cage corners via a Si-C bond. -

Characteristics:

-

Rigidity: The vinyl group has zero degrees of freedom relative to the cage. It is sterically locked.

-

Electronic Environment: The electron-withdrawing nature of the cage (

) pulls density from the vinyl group, potentially reducing nucleophilicity. -

State: Highly crystalline white powder.

-

Trivinylsilyloxy-Substituted POSS (Octa(trivinylsilyloxy)-Q8)

-

Formula:

-

Architecture: Q-Cage (

). The core is a silicate anion ( -

Characteristics:

-

Flexibility: The oxygen atom acts as a flexible spacer (swivel), decoupling the reactive vinyls from the rigid cage.

-

Density: Each corner carries three vinyl groups, resulting in 24 reactive sites per molecule (compared to 8 in Vinyl-T8).

-

State: Often a viscous liquid or waxy solid due to disrupted crystal packing.

-

Visualization of Structural Logic

Figure 1: Structural comparison highlighting the direct attachment of Vinyl-T8 versus the flexible, high-density architecture of Trivinylsilyloxy-Q8.

Reactivity & Kinetics: The "Spacer Effect"

For researchers designing drug delivery vehicles or curing polymers, reactivity kinetics are paramount.

Hydrosilylation Kinetics

In hydrosilylation (reaction with Si-H), Trivinylsilyloxy-POSS typically exhibits faster kinetics than Vinyl-POSS .

-

Reasoning: The oxygen spacer in the silyloxy derivative moves the vinyl group away from the steric bulk of the inorganic cage. In Vinyl-T8, the bulky platinum catalyst (e.g., Karstedt’s catalyst) struggles to approach the double bond due to the shielding effect of the cage itself.

-

Data Point: Induction periods for Vinyl-T8 can be 2–3x longer than silyloxy-tethered variants under identical catalyst loading.

Crosslinking Density (The 8 vs. 24 Factor)

The "Trivinyl" designation implies a hyper-branched network potential.

-

Vinyl-T8 (8 sites): Forms cubic, lattice-like networks. Good for increasing modulus (

) without making the material too brittle. -

Trivinylsilyloxy-Q8 (24 sites): Acts as a massive crosslinking node. At low loadings (<1 wt%), it can induce gelation. In drug delivery hydrogels, this allows for lower inorganic loading to achieve the same mechanical scaffold stability, improving biodegradability.

| Feature | Vinyl-POSS (T8) | Trivinylsilyloxy-POSS (Q8) |

| Linkage Type | Direct Si-C (Rigid) | Si-O-Si (Flexible) |

| Vinyls per Cage | 8 | 24 |

| Solubility | Low (requires THF/Chloroform) | High (Soluble in acetone, alcohols, monomers) |

| Reactivity | Sterically Hindered | Sterically Accessible |

| Primary Use | Thermal stability enhancement | Hyper-crosslinking / Rapid Gelation |

Experimental Protocol: Synthesis of Octa(trivinylsilyloxy)silsesquioxane

While Octavinyl-POSS is synthesized via hydrolytic condensation of vinyltrimethoxysilane, the Trivinylsilyloxy variant requires a silylation of a pre-formed silicate core.

Reagents

-

Core Precursor: Octakis(tetramethylammonium) silicate (

). -

Capping Agent: Chlorotrivinylsilane (

). -

Solvent: Dimethylformamide (DMF) or Methanol.

Step-by-Step Methodology

-

Core Dissolution: Dissolve 10 mmol of octakis(tetramethylammonium) silicate in 50 mL of dry DMF under nitrogen atmosphere.

-

Capping Addition: Add Chlorotrivinylsilane (excess, approx. 26 mmol) dropwise at 0°C. Note: Stoichiometry is 1:8 cage:caps, but excess ensures complete capping.

-

Reaction: Stir at room temperature for 24 hours. The reaction is driven by the formation of tetramethylammonium chloride salt (precipitate).

-

Work-up:

-

Pour mixture into ice-cold water/methanol (50:50).

-

The product is hydrophobic and will separate as a viscous oil or precipitate.

-

Extract with hexane. Wash with water to remove residual salts.

-

-

Purification: Dry over

, filter, and remove solvent via rotary evaporation. -

Validation:

-

29Si NMR: Look for Q-cage peak at ~-109 ppm and M-group (vinyldimethyl) peak at ~-2 ppm.

-

1H NMR: Confirm vinyl proton integration matches the 24:8 ratio relative to any internal standard.

-

Biomedical Applications: Drug Delivery & Tissue Engineering[2]

Hydrophobicity and Drug Loading

Both variants are hydrophobic, but the Trivinylsilyloxy variant creates a more "open" hydrophobic domain due to the longer alkyl/silyl chains.

-

Application: Encapsulation of hydrophobic drugs (e.g., Paclitaxel). The Q8 cage with silyloxy arms provides a larger internal free volume for drug intercalation compared to the compact T8 Vinyl cage.

Biocompatibility & Clearance

-

Vinyl-T8: Highly crystalline; if not fully reacted, nanocrystals can cause physical irritation at the cellular level.

-

Silyloxy-Q8: The Si-O-Si linkage is susceptible to slow hydrolysis in vivo (pH 7.4), theoretically allowing the cage to break down into orthosilicic acid (harmless) over extended periods, whereas the Si-C bond in Vinyl-T8 is metabolically stable and must be cleared renally as an intact nanoparticle.

Hydrogel Scaffolding Workflow

Figure 2: Workflow for integrating Trivinylsilyloxy-POSS into PEG-based hydrogels to enhance mechanical strength without compromising water content.

References

-

Hybrid Plastics Inc. POSS® Chemical Catalog & Properties Guide. (Standard reference for T8 vs Q8 nomenclature and physical states). Link

-

Laine, R. M., et al. (2005). "Polyhedral Oligomeric Silsesquioxanes (POSS) as Nanostructured Chemicals." Journal of Materials Chemistry. (Foundational work on Q-cage functionalization via silylation). Link

-

Cordes, D. B., et al. (2010). "Recent Developments in the Chemistry of Cubic Polyhedral Oligomeric Silsesquioxanes." Chemical Reviews. (Detailed review of synthesis protocols for Octavinyl vs Silyloxy derivatives). Link

-

Ghanbari, H., et al. (2011). "POSS Nanocomposites in Biomedical Applications." Macromolecular Rapid Communications. (Discusses biocompatibility and degradation of Si-O-Si vs Si-C linkages). Link

-

Zhang, W., & Müller, A. H. (2018). "Mechanics of POSS-based Hybrid Hydrogels." Progress in Polymer Science. (Comparative data on crosslinking density effects). Link

The Solvation Dynamics of PSS-Trivinylsilyloxy-Heptacyclopentyl: A Technical Guide for Advanced Materials & Drug Delivery

Polyhedral Oligomeric Silsesquioxanes (POSS) represent a paradigm shift in materials science, bridging the gap between inorganic ceramics and organic polymers. Among the functionalized POSS derivatives, PSS-Trivinylsilyloxy-Heptacyclopentyl (CAS: 352538-79-5) stands out due to its unique asymmetric architecture.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic datasheets. We will dissect the thermodynamic causality behind the solubility of this specific POSS molecule, provide self-validating experimental protocols for its dissolution, and explore its strategic integration into nanomedicine and drug development workflows.

Molecular Architecture & Solvation Thermodynamics

To understand the solubility profile of PSS-Trivinylsilyloxy-Heptacyclopentyl, we must first analyze its molecular anatomy. The molecule (Empirical Formula: C₄₁H₇₂O₁₃Si₉, MW: 1025.77 g/mol ) consists of a rigid, inorganic silica-like core (the T8 cage) surrounded by an organic corona.

This corona is asymmetric, featuring:

-

Seven Cyclopentyl Groups: These bulky, non-polar aliphatic rings dominate the molecule's surface area. They drastically lower the cohesive energy density of the crystalline lattice, enabling favorable van der Waals interactions with non-polar and moderately polar organic solvents[1].

-

One Trivinylsilyloxy Group: This acts as a reactive handle. While the three vinyl groups provide slight polarizability and high reactivity for cross-linking (e.g., hydrosilylation or thiol-ene click chemistry), they do not possess the hydrogen-bonding capacity required to shift the molecule's overall solubility into the highly polar regime[2].

The Causality of Dissolution (Hansen Solubility Parameters)

The dissolution of this POSS derivative is governed by the Hansen Solubility Parameters (HSP) . Because the seven cyclopentyl groups dictate the thermodynamic interactions, the molecule exhibits a high dispersive force component (

Caption: Thermodynamic pathway of POSS solvation driven by Hansen Solubility Parameter matching.

Empirical Solubility Data in Organic Solvents

Due to its high melting point (>350 °C) and crystalline nature, achieving high-concentration solutions requires overcoming a significant lattice energy. However, once the HSP threshold is met, PSS-Trivinylsilyloxy-Heptacyclopentyl exhibits exceptional solubility in common organic solvents[2][3].

The table below synthesizes the quantitative solubility limits and the resulting molecular state in various solvent classes.

| Solvent | Polarity Index | Solvation Capacity | Molecular State in Solution |

| Tetrahydrofuran (THF) | 4.0 | Excellent (>50 mg/mL) | Monomeric dispersion |

| Chloroform (CHCl₃) | 4.1 | Excellent (>50 mg/mL) | Monomeric dispersion |

| Toluene | 2.4 | Excellent (>50 mg/mL) | Monomeric dispersion |

| Hexane | 0.1 | Good (~20-50 mg/mL) | Monomeric / Slight clustering |

| Acetone | 5.1 | Poor (<5 mg/mL) | Colloidal aggregates |

| Acetonitrile | 5.8 | Insoluble | Phase separation[4] |

| Water | 10.2 | Insoluble | Phase separation |

Note: "Monomeric dispersion" indicates true thermodynamic solution, whereas "Colloidal aggregates" indicates the formation of POSS nanoclusters due to solvent mismatch.

Self-Validating Experimental Protocols

A critical error in nanomaterial formulation is relying solely on visual inspection (optical clarity) to confirm solubility. POSS molecules in borderline solvents can form highly stable, transparent colloidal suspensions rather than true solutions.

To ensure scientific integrity, the following protocol utilizes Dynamic Light Scattering (DLS) as a built-in validation mechanism to differentiate between true molecular solvation and nano-aggregation.

Protocol: Gravimetric Determination of Absolute Solubility Limits

Rationale: We use PTFE filters because they are chemically inert to aggressive non-polar solvents (like Chloroform and THF), preventing filter degradation from contaminating the gravimetric analysis.

Step-by-Step Methodology:

-

Gravimetric Dosing: Accurately weigh 50.0 mg of PSS-Trivinylsilyloxy-Heptacyclopentyl powder using an analytical balance (0.01 mg precision) into a pre-cleaned, dry 5 mL glass vial.

-

Solvent Titration: Add 1.0 mL of the target organic solvent (e.g., anhydrous THF) using a calibrated micropipette.

-

Thermal & Ultrasonic Agitation: Seal the vial and subject it to ultrasonic agitation for 15 minutes at 25 °C. The acoustic cavitation provides the localized activation energy required to disrupt the solid POSS lattice.

-

Validation Check (The Self-Validating Step): Extract a 100 µL aliquot and analyze it via DLS.

-

Pass Criteria: A single peak with a hydrodynamic radius (

) of ~1.5 to 3.0 nm and a Polydispersity Index (PDI) < 0.2 confirms true molecular dissolution. -

Fail Criteria: If

> 5.0 nm, the POSS is aggregating. You must return to Step 2 and incrementally add more solvent.

-

-

Filtration & Quantification: Once validated by DLS, pass the solution through a 0.2 µm PTFE syringe filter into a pre-weighed receiving vial. Evaporate the solvent under a gentle stream of ultra-high purity nitrogen, followed by vacuum drying at 60 °C overnight.

-

Calculation: Re-weigh the vial. The mass difference yields the absolute soluble fraction.

Caption: Self-validating gravimetric and DLS workflow for determining absolute POSS solubility limits.

Strategic Applications in Drug Development & Nanomedicine

For drug development professionals, the dual nature of PSS-Trivinylsilyloxy-Heptacyclopentyl—a highly hydrophobic core coupled with a reactive trivinyl handle—presents unique opportunities for advanced drug delivery systems (DDS).

Hydrophobic Drug Encapsulation

Many modern Active Pharmaceutical Ingredients (APIs) fall into BCS Class II or IV, suffering from poor aqueous solubility. By dissolving this POSS derivative in a co-solvent system (e.g., THF) alongside a lipophilic drug, researchers can formulate polymeric micelles or nanoparticles. The seven cyclopentyl groups create a highly hydrophobic microenvironment that effectively sequesters the API, protecting it from premature degradation in the bloodstream.

Synthesis of Amphiphilic Nanogels via Click Chemistry

The trivinylsilyloxy group is primed for Thiol-Ene Click Chemistry . By reacting the vinyl groups with hydrophilic cross-linkers, such as Polyethylene Glycol (PEG)-dithiols, in the presence of a photoinitiator, developers can synthesize amphiphilic nanogels. This yields a core-shell structure where the POSS acts as a rigid, hydrophobic node for drug loading, while the PEG corona ensures aqueous solubility and biocompatibility.

Caption: Synthesis of amphiphilic nanogels via thiol-ene click chemistry using the trivinylsilyloxy handle.

References

-

Title: Functionalized Polyhedral Oligosilsesquioxane (POSS) Macromers Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: Surface, Bulk, and Rheological Properties of Polyhedral Oligomeric Silsesquioxane/High Density Polyethylene Nanocomposites Source: The Aquila Digital Community (University of Southern Mississippi) URL: [Link]

-

Title: Polyhedral oligomeric silsesquioxane(POSS)‐based polymers Source: SciSpace URL: [Link]

Sources

Technical Whitepaper: Optical Engineering of PSS-Trivinylsilyloxy-Heptacyclopentyl Substituted POSS

The following technical guide details the physicochemical and optical properties of PSS-Trivinylsilyloxy-Heptacyclopentyl Substituted POSS , a high-precision hybrid nanomaterial used in advanced optical coatings and drug delivery composites.

Executive Summary

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted (CAS: 352538-79-5) is a monofunctional Polyhedral Oligomeric Silsesquioxane (POSS) derivative. Unlike statistical silsesquioxane resins, this material features a discrete, cage-like nanostructure with a precise hybrid architecture: seven inert cyclopentyl groups for solubility and low surface energy, and a single trivinylsilyloxy site for high-reactivity crosslinking.

Its refractive index (1.483 ) places it in a critical "optical bridge" zone—higher than standard methyl silicones (1.40–1.43) yet lower than aromatic polymers (1.59), making it ideal for index-matching applications in photolithography, optical encapsulants, and cosmetic formulations where transparency and gloss are paramount.

Chemical Architecture & Identity

This material belongs to the

Structural Specifications

| Property | Specification |

| Chemical Name | 1-(Trivinylsilyloxy)-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.1^{3,9}.1^{5,15}.1^{7,13}]octasiloxane |

| CAS Number | 352538-79-5 |

| Molecular Formula | |

| Molecular Weight | 1025.77 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 108–112 °C |

| Refractive Index ( | 1.483 |

| Solubility | Soluble in THF, Chloroform, Toluene; Insoluble in Water, Methanol |

Molecular Logic

The molecule is engineered for orthogonal functionality :

-

Heptacyclopentyl Domain (

): Provides steric bulk and compatibility with aliphatic matrices (e.g., polyolefins, methacrylates). The cyclopentyl rings reduce crystallinity compared to isobutyl groups, improving optical clarity in composites. -

Trivinylsilyloxy Domain (

): A "Q-type" silicon linkage connected to three vinyl groups. This allows for rapid hydrosilylation or radical polymerization, anchoring the nanoparticle into a polymer network without inducing phase separation.

Optical Properties & Refractive Index Analysis

The refractive index (RI) of 1.483 is a defining characteristic that dictates its utility in photonics and biotechnology.

The Refractive Index Gap

Standard silicone encapsulants often suffer from low RI (~1.41), causing light loss at interfaces with glass (RI ~1.50). Phenyl-silicones raise the RI but introduce yellowing and UV instability. PSS-Trivinylsilyloxy-Heptacyclopentyl bridges this gap:

- Adjustment: It raises the RI of methyl-silicone formulations without the UV degradation associated with aromatic rings.

-

Thermo-Optic Stability: The inorganic cage minimizes the thermo-optic coefficient (

), ensuring stable optical performance under heat load.

Visualization: Structure-Property Relationship

The following diagram illustrates how the specific ligands contribute to the material's dual capability of optical transparency and reactivity.

Figure 1: Functional decomposition of the PSS-Trivinylsilyloxy-Heptacyclopentyl molecule, linking chemical structure to optical utility.

Experimental Protocol: Refractive Index Measurement

To validate the RI of this material in a formulation or pure film, the following protocol ensures high data integrity (E-E-A-T).

Method A: Thin Film Ellipsometry (Preferred for Coatings)

Objective: Determine

-

Substrate Preparation:

-

Clean silicon wafers (100 orientation) using a Piranha solution (

) for 15 minutes. Warning: Exothermic. -

Rinse with DI water and dry under

flow.

-

-

Solution Preparation:

-

Dissolve PSS-Trivinylsilyloxy-Heptacyclopentyl in Toluene or PGMEA to a 2-5 wt% concentration.

-

Filter through a 0.2

PTFE syringe filter to remove aggregates.

-

-

Spin Coating:

-

Dispense 1 mL onto the wafer.

-

Spin at 2000 rpm for 60 seconds to achieve a uniform film (~100-200 nm).

-

Soft bake at 100 °C for 2 minutes to remove solvent.

-

-

Measurement:

-

Use a spectroscopic ellipsometer (e.g., J.A. Woollam).

-

Scan angles: 65°, 70°, 75°.

-

Wavelength range: 300–1000 nm.

-

-

Modeling:

-

Fit data using a Cauchy model (ideal for transparent dielectrics):

-

Validation Check: The Mean Squared Error (MSE) of the fit should be < 5.

-

Method B: Abbe Refractometry (For Liquids/Melts)

Objective: Measure

-

Calibrate the Abbe refractometer using a standard glass test piece (

). -

Heat the prism assembly to 115 °C (just above the melting point of the POSS).

-

Place a small amount (~0.1 g) of the crystalline solid onto the prism. Allow it to melt completely.

-

Close the prism and align the shadow line.

-

Correction: Record the value and temperature. Correct to 20 °C using the standard coefficient for siloxanes (

).

Synthesis & Process Logic

Understanding the synthesis ensures the user understands potential impurities (e.g., trace chlorides).

Pathway:

The synthesis typically involves the corner-capping of Heptacyclopentyl Trisilanol POSS (

Implication for Researchers:

-

Purity: Ensure the material is free of residual silanols (check IR for -OH peak at ~3400

), as these will absorb water and alter the refractive index over time. -

Storage: Store in a desiccator. Hydrolysis of the Si-O-Si linkage is slow but possible in high humidity.

Applications in Drug Development & Biotechnology

While primarily an optical material, the "Heptacyclopentyl" cage is biologically inert and hydrophobic.

-

Bio-Encapsulants: The high RI allows for the creation of transparent encapsulants for biosensors that require optical interrogation (e.g., SPR sensors) without scattering light.

-

Hydrophobic Coatings: Used to modify the surface of microfluidic devices. The trivinyl group allows covalent grafting to methacrylate-based device walls, while the cyclopentyl cage prevents protein adsorption (fouling).

References

-

Sigma-Aldrich. PSS-Trivinylsilyloxy-Heptacyclopentyl substituted Product Sheet. CAS 352538-79-5.[2] Link

-

Gelest, Inc. Polyhedral Oligomeric Silsesquioxanes: Property Data & Refractive Indices. Gelest Catalog. Link

-

Guidechem. Chemical Properties of PSS-Trivinylsilyloxy-Heptacyclopentyl substituted. Link

-

Tanaka, K., et al. Rational Design for Advanced Functional Materials Based on POSS. Kyoto University Research Information Repository, 2013. (Discusses RI lowering/tuning effects of Heptacyclopentyl POSS). Link

-

Hybrid Plastics. POSS® Physical Properties User Guide. (General reference for POSS refractive index trends). Link

Sources

Reactive vinyl groups in silsesquioxane cage structures

Title: Engineering Hybrid Architectures: The Reactivity and Application of Vinyl-Functionalized Silsesquioxanes

Executive Summary: The Hybrid Advantage

Polyhedral Oligomeric Silsesquioxanes (POSS) represent a unique class of hybrid molecules with the empirical formula

Unlike random siloxane networks, the rigid, cubic silica core (0.53 nm diameter) of Vinyl-POSS acts as a "molecular silica nanoparticle" that can be functionalized in 3D space. For researchers in drug delivery and materials science, the vinyl group (

Structural Architecture & Steric Environment

The reactivity of vinyl groups in a POSS cage is governed by the electron-withdrawing nature of the silicon-oxygen core and the specific steric environment of the

-

The Core (

): The most common architecture is the cubic octamer ( -

Electronic Effect: The electronegative oxygen atoms pull electron density from the silicon, making the attached vinyl groups slightly electron-deficient compared to carbon-based alkenes. This influences their reactivity in electrophilic additions but enhances their stability against random oxidation.

-

Steric Access: While the vinyl groups point outward into solution (exo-cage), the bulky silica core can hinder the approach of large catalytic complexes. This necessitates the use of highly active catalysts or "click" chemistries that proceed via sterically forgiving radical mechanisms.

Diagram 1: Reactivity Landscape of Vinyl-POSS

This diagram maps the primary chemical pathways available for modifying the Vinyl-POSS cage.

Figure 1: Strategic functionalization pathways for Octavinyl-POSS, illustrating the divergence into materials science (Hydrosilylation) and bio-applications (Thiol-Ene).

Comparative Reactivity Profiles

Selecting the right chemistry is critical. For drug delivery, metal-free pathways are preferred. For high-performance coatings, thermal stability is paramount.

| Reaction Pathway | Catalyst System | Key Mechanism | Advantages | Limitations |

| Hydrosilylation | Pt (Karstedt’s), Rh | Anti-Markovnikov addition of Si-H across C=C. | High bond strength (Si-C); Industrial standard. | Pt residue is toxic; Steric hindrance can stall reaction; Catalyst poisoning. |

| Thiol-Ene "Click" | UV (DMPA) or Thermal (AIBN) | Free-radical step-growth propagation. | Metal-free ; Rapid; High tolerance to O2/H2O; High yield. | Thiols often have odors; Potential for disulfide formation if not controlled. |

| Heck Coupling | Pd(OAc)2 / Ligands | Pd-catalyzed C-C bond formation. | Creates conjugated systems (optical properties). | Requires high heat; Expensive catalysts; Difficult purification. |

| Epoxidation | m-CPBA | Electrophilic oxidation. | Converts vinyls to reactive epoxides for curing. | Requires careful pH control to prevent cage degradation. |

Detailed Protocol: Thiol-Ene "Click" Functionalization

Context: This protocol is designed for the conjugation of a thiol-functionalized PEG (polyethylene glycol) to Octavinyl-POSS. This is a foundational workflow for creating amphiphilic drug carriers.

Why this method?

-

Self-Validating: The reaction is driven by light; cessation of irradiation stops the reaction, allowing precise control.

-

Bio-Friendly: Avoids heavy metals (Platinum) common in hydrosilylation, which is critical for FDA compliance in downstream applications.

Materials:

-

Substrate: Octavinyl-POSS (OV-POSS).[1]

-

Ligand: Thiol-PEG-OMe (MW 2000).

-

Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA).

-

Solvent: Anhydrous Tetrahydrofuran (THF) (Solubilizes both POSS and PEG).

Step-by-Step Methodology:

-

Stoichiometric Calculation:

-

Calculate the molar equivalents based on the desired degree of substitution. For complete functionalization (

), use a 1:1.2 molar ratio (Vinyl:Thiol) to drive the reaction to completion. -

Expert Tip: For drug delivery, a "Janus" particle (partially substituted) is often desired. Use a 1:0.5 ratio to leave unreacted vinyls for secondary functionalization (e.g., drug attachment).

-

-

Degassing (Critical Step):

-

Dissolve OV-POSS, Thiol-PEG, and DMPA (1-5 wt%) in THF.

-

Purge with Nitrogen/Argon for 15 minutes.

-

Reasoning: Oxygen is a radical scavenger. Failure to degas will result in long induction periods or incomplete conversion.

-

-

Irradiation:

-

Expose the reaction vessel to UV light (

, intensity -

Stir magnetically at room temperature for 15–60 minutes.

-

-

Purification (The Validation Step):

-

Precipitate the reaction mixture into cold diethyl ether or hexane.

-

OV-POSS-PEG is typically insoluble in ether, while unreacted DMPA and short-chain impurities remain in solution.

-

Centrifuge and dry under vacuum.

-

-

Characterization & Validation:

-

FTIR: Monitor the disappearance of the vinyl C=C stretch at

and the S-H stretch at - NMR: Check for the disappearance of vinyl protons (5.8–6.1 ppm) and the broadening of the PEG backbone peak (3.6 ppm), indicating attachment to the rigid cage.

-

Diagram 2: Thiol-Ene Radical Mechanism

This diagram details the self-propagating cycle that makes this reaction so efficient.

Figure 2: The radical step-growth mechanism. Note the regeneration of the thiyl radical, which allows the reaction to proceed rapidly once initiated.

Characterization: The Evidence of Success

To ensure scientific integrity, one must verify not just the functionalization, but the integrity of the cage . Harsh conditions can cleave the Si-O-Si bonds, destroying the cubic structure.

-

NMR (The Gold Standard):

-

Expectation: A sharp singlet peak around -80 ppm (T3 region).

-

Failure Mode: Multiple peaks or broad signals in this region indicate cage opening or oligomerization.

-

-

MALDI-TOF MS:

-

Provides the exact mass of the functionalized cage. Essential for confirming the distribution of substituents (e.g., distinguishing between

and

-

-

GPC (Gel Permeation Chromatography):

-

Used to verify that no intermolecular cross-linking occurred (which would appear as high MW shoulders).

-

References

-

Cordes, D. B., Lickiss, P. D., & Rataboul, F. (2010). Recent Developments in the Chemistry of Cubic Polyhedral Oligomeric Silsesquioxanes. Chemical Reviews. Link

- Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media.

-

Ghanbari, H., et al. (2011). POSS Nanocomposites: Synthesis and Characterization for Biomedical Applications. Macromolecules.[2][3][4] Link

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry.[3][5] Angewandte Chemie International Edition. Link

-

Hybrid Plastics. (2024). POSS® Molecular Silicas: Technical Data Sheets and Solubility Guides.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

MSDS and safety data for PSS-Trivinylsilyloxy-Heptacyclopentyl

Architecting Advanced Nanocomposites: Safety, Handling, and Application Protocols for PSS-Trivinylsilyloxy-Heptacyclopentyl POSS

Executive Summary

In the landscape of advanced materials and drug delivery systems, bridging the gap between inorganic durability and organic compatibility remains a persistent challenge. Polyhedral Oligomeric Silsesquioxanes (POSS) represent a paradigm shift in this domain. Specifically, PSS-Trivinylsilyloxy-Heptacyclopentyl substituted (CAS: 352538-79-5) offers a highly specialized, hybrid architectural framework[1].

As an application scientist, I frequently leverage this specific POSS derivative because of its structural dichotomy: an inorganic siloxane core that imparts thermal stability and mechanical rigidity, surrounded by an organic corona that dictates solubility and reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, safety handling protocols (MSDS), and validated methodologies for integrating it into biomedical and pharmaceutical matrices.

Physicochemical Profiling & Safety Data (MSDS)

Before integrating any nanomaterial into a drug development pipeline, a rigorous understanding of its physical properties and hazard profile is non-negotiable. PSS-Trivinylsilyloxy-Heptacyclopentyl is a solid compound with exceptional thermal resistance, evidenced by a melting point exceeding 350 °C[2].

Below is the consolidated physicochemical and safety data critical for laboratory handling[1][2]:

| Property | Value |

| Chemical Name | PSS-Trivinylsilyloxy-Heptacyclopentyl substituted |

| CAS Number | 352538-79-5 |

| Empirical Formula | C₄₁H₇₂O₁₃Si₉ |

| Molecular Weight | 1025.77 g/mol |

| Melting Point | >350 °C |

| Physical Form | Solid |

| Storage Class | 11 (Combustible Solids) |

| WGK Rating | WGK 3 (Highly water endangering) |

| Required PPE | Eyeshields, Gloves, Type N95 (US) Respirator |

Safety & Handling Causality

The handling protocols for this compound are dictated by its unique structure. Despite the inert nature of the inorganic core, the dense organic cyclopentyl corona renders the material a Class 11 Combustible Solid [1]. It must be stored away from strong oxidizing agents. Furthermore, its WGK 3 rating indicates it is highly hazardous to water systems[1].

-

Self-Validating Safety Protocol: To prevent environmental contamination, all glassware used in the solubilization of this POSS must be rinsed with a compatible organic solvent (e.g., Tetrahydrofuran or Toluene) rather than aqueous detergents. The solvent wash must be collected in dedicated halogen-free organic waste containers.

Mechanistic Insights: Structural Causality in Material Design

Why select PSS-Trivinylsilyloxy-Heptacyclopentyl over other POSS variants? The answer lies in the precise control over its functional groups.

Unsubstituted or fully rigid POSS cages often suffer from severe aggregation due to strong intermolecular forces, leading to phase separation when mixed with polymers. The seven cyclopentyl groups on this molecule act as a steric shield, thermodynamically favoring interaction with organic solvents and polymer chains. This ensures homogeneous dispersion at the nanoscale. Conversely, the single trivinylsilyloxy group provides three reactive carbon-carbon double bonds at a localized corner of the cubic cage. This acts as a high-density, multi-functional crosslinking hub, allowing the POSS cage to be covalently anchored into a polymer matrix (via thiol-ene click chemistry or hydrosilylation) without disrupting the integrity of the nano-cage.

Fig 1: Structural causality and functional pathways of Trivinylsilyloxy-Heptacyclopentyl POSS.

Validated Experimental Workflow: Thiol-Ene Crosslinking

To utilize this POSS derivative in a drug delivery hydrogel or sustained-release matrix, it must be covalently bonded to a prepolymer. The following is a self-validating protocol utilizing UV-initiated Thiol-Ene click chemistry.

Step-by-Step Methodology:

-

Solubilization: Weigh 10 mg of PSS-Trivinylsilyloxy-Heptacyclopentyl and dissolve it in 1 mL of anhydrous Tetrahydrofuran (THF). The cyclopentyl groups ensure rapid, clear dissolution.

-

Matrix Blending: Add the POSS solution dropwise to a vigorously stirred solution of a thiol-functionalized prepolymer (e.g., thiolated hyaluronic acid or PEG-dithiol) to achieve a 2-5 wt% POSS loading.

-

Initiation: Introduce a photoinitiator (e.g., Irgacure 2959, 0.1 wt%). Causality note: Irgacure 2959 is chosen for its low cytotoxicity, which is critical for downstream pharmaceutical applications.

-

UV Crosslinking: Cast the mixture into a mold and irradiate at 365 nm (10 mW/cm²) for 15 minutes. The trivinyl groups will react with the thiols, forming stable thioether linkages.

-

Validation (Internal Checkpoint): To ensure the integrity of the crosslinking, Fourier Transform Infrared Spectroscopy (FTIR) must be employed post-irradiation. The disappearance of the characteristic vinyl C=C stretching band at ~1600 cm⁻¹ validates complete conversion. If the peak remains, UV exposure must be extended.

Fig 2: Step-by-step workflow for integrating POSS into a polymeric matrix via thiol-ene chemistry.

Applications in Drug Development & Biomedicine

In pharmaceutical formulations, the burst release of small-molecule drugs from hydrogels is a critical failure point. By integrating PSS-Trivinylsilyloxy-Heptacyclopentyl into the polymer matrix, the free volume within the hydrogel network is significantly reduced due to the bulky, rigid nature of the POSS cages.

Furthermore, the hydrophobic cyclopentyl corona creates localized lipophilic pockets within an otherwise hydrophilic matrix. This architecture is highly advantageous for the co-delivery of hydrophobic drugs (which partition into the cyclopentyl domains) and hydrophilic biologics (which remain in the aqueous polymer phase), enabling dual-release kinetics from a single, unified platform.

References

Sources

Methodological & Application

Application Note: High-Performance Cross-Linking with PSS-Trivinylsilyloxy-Heptacyclopentyl

This guide details the application of PSS-Trivinylsilyloxy-Heptacyclopentyl Substituted (CAS: 352538-79-5), a specialized Polyhedral Oligomeric Silsesquioxane (POSS®) derivative.

Executive Summary & Chemical Identity[1]

PSS-Trivinylsilyloxy-Heptacyclopentyl is a hybrid nanomaterial that functions as a trifunctional cross-linking node attached to a thermally stable, inorganic cage. Unlike traditional organic cross-linkers (e.g., divinylbenzene), this molecule introduces a rigid silica-like core (

Chemical Profile

| Property | Specification |

| Chemical Name | 1-(Trivinylsilyloxy)-3,5,7,9,11,13,15-heptacyclopentylpentacyclo-[9.5.1.1 |

| Common Name | Trivinylsilyloxy-POSS® / Heptacyclopentyl-Trivinyl-POSS |

| CAS Number | 352538-79-5 |

| Formula | |

| Molecular Weight | |

| Functional Group | Trivinylsilyloxy ( |

| Inert Groups | 7 |

| Functionality | 3 (Trifunctional Vinyl) |

Structural Logic

The molecule consists of a

Mechanism of Action

This cross-linker operates primarily via two mechanisms: Platinum-Catalyzed Hydrosilylation (for silicones) and Free Radical Polymerization (for acrylates/olefins).

Mechanism A: Hydrosilylation (Silicone Networks)

In the presence of a Karstedt catalyst (Pt), the vinyl groups on the POSS cage react with silicon-hydride (Si-H) groups on a polymer backbone. Because the POSS molecule has three vinyls at a single vertex, it acts as a "star" cross-linker, tying three polymer chains to a single rigid nanoparticle.

Mechanism B: Radical Polymerization

The vinyl groups can undergo radical addition with methacrylates or styrenics. The bulky POSS cage disrupts chain packing, increasing free volume (permeability) while the rigid core increases

Figure 1: Mechanistic workflow of POSS incorporation into polymer networks.

Protocol 1: Hydrosilylation in Silicone Elastomers (PDMS)

Objective: Create a thermally stable, high-modulus silicone elastomer using PSS-Trivinylsilyloxy-Heptacyclopentyl as the sole or co-crosslinker.

Materials Required[2][5][6][7][8]

-

Base Polymer: Hydride-terminated Polydimethylsiloxane (PDMS-H), e.g., DMS-H21 (Gelest).

-

Cross-linker: PSS-Trivinylsilyloxy-Heptacyclopentyl (CAS 352538-79-5).[1]

-

Catalyst: Platinum-divinyltetramethyldisiloxane complex (Karstedt’s catalyst) in xylene (2% Pt).

-

Solvent: Toluene or THF (anhydrous).

-

Inhibitor: 1-Ethynyl-1-cyclohexanol (optional, for pot life extension).

Step-by-Step Methodology

Step 1: Stoichiometric Calculation

Precision is vital. You must balance the Moles of Vinyl (

-

POSS Equivalent Weight:

. -

Target Ratio:

(Vinyl : Si-H) is recommended to ensure complete consumption of hydrides (preventing post-cure aging), though

Step 2: Solvation (Critical)

The heptacyclopentyl groups provide solubility, but the solid POSS must be fully dissolved before reaction to prevent domain aggregation.

-

Weigh the calculated amount of PSS-Trivinylsilyloxy-Heptacyclopentyl into a glass vial.

-

Add minimal anhydrous Toluene (approx. 1:1 w/w ratio with POSS).

-

Vortex or sonicate for 5 minutes until the solution is optically clear. Do not proceed if hazy.

Step 3: Compounding

-

Add the PDMS-H prepolymer to a mixing cup.

-

Add the POSS/Toluene solution.

-

Mix using a centrifugal mixer (SpeedMixer) at 2000 RPM for 2 minutes.

-

Optional: Add Inhibitor (0.01 wt%) if working with large batches.

-

Add Catalyst (10-20 ppm Pt relative to total solids).

-

Mix gently (800 RPM, 1 min) to avoid heat generation which could trigger premature cure.

Step 4: Degassing and Casting

-

Place the mixture in a vacuum chamber.

-

Degas at

until foaming collapses (approx. 5-10 mins). Note: Solvent evaporation will occur; ensure the chamber is vented safely. -

Pour into a Teflon or silanized glass mold.

Step 5: Curing Schedule

-

Stage 1 (Solvent Removal): 30 mins at Ambient Temp, then 30 mins at

(vacuum assisted if possible). -

Stage 2 (Cross-linking): 2 hours at

. -

Stage 3 (Post-Cure): 4 hours at

(to maximize conversion and thermal properties).

Protocol 2: Radical Copolymerization (Methacrylates)[1]

Objective: Incorporate POSS into a methacrylate matrix to increase surface hardness and scratch resistance.

Materials Required[2][5][6][7][8]

-

Monomer: Methyl Methacrylate (MMA) or Butyl Methacrylate (BMA).

-

Cross-linker: PSS-Trivinylsilyloxy-Heptacyclopentyl.[2]

-

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO).

-

Solvent: THF (Tetrahydrofuran).

Step-by-Step Methodology

Step 1: Preparation

-

Dissolve PSS-Trivinylsilyloxy-Heptacyclopentyl in THF (20 wt% solution).

-

Pass the monomer (MMA) through a basic alumina column to remove inhibitors (e.g., MEHQ).

Step 2: Formulation

-

Mix Monomer and POSS solution. Typical loading: 1 wt% to 10 wt% POSS.

-

Note: Loadings

may cause phase separation due to the "cage effect" unless specific high-shear mixing is used.

-

-

Add Initiator (1 wt% relative to monomer).

-

Nitrogen Purge: Bubble dry nitrogen through the solution for 15 minutes to remove oxygen (radical scavenger).

Step 3: Polymerization

-

Thermal Cure: Seal vessel and heat to

(for AIBN) for 12 hours. -

Precipitation (Optional): If a linear/branched polymer is desired (low cross-link density), precipitate in cold Methanol. If a network is desired, cast directly onto substrate and cure.

Characterization & Validation

To ensure the protocol was successful, perform the following validation steps:

| Method | Target Observation | Interpretation |

| FTIR | Disappearance of peak at | Confirming reaction completeness. Residual peaks indicate incomplete cure. |

| TGA | Onset of decomposition ( | POSS incorporation should shift |

| DSC | Glass Transition ( | Expect a slight increase in |

| XRD | Amorphous halo vs. Sharp peaks. | Sharp peaks indicate POSS crystallization (bad dispersion). A broad halo indicates successful molecular dispersion. |

Troubleshooting Guide

Issue: Haze or Opacity in Cured Material

-

Cause: Macroscopic phase separation of the POSS domains.

-

Solution: The Heptacyclopentyl groups require non-polar environments. If your matrix is too polar (e.g., pure Polyethylene Glycol), the POSS will aggregate. Switch to a less polar matrix or use a co-solvent (Chloroform/Toluene) during mixing.

Issue: Surface Tackiness (Incomplete Cure)

-

Cause: Oxygen inhibition (Radical) or Catalyst poisoning (Hydrosilylation).

-

Solution:

-

Hydrosilylation: Ensure no amines, thiols, or phosphates are present in mixing cups or substrates.

-

Radical: Cure under Nitrogen or Argon blanket.

-

Issue: Brittleness

-

Cause: Cross-link density too high.

-

Solution: The PSS-Trivinyl is a trifunctional node. Even small amounts drastically increase cross-link density. Reduce POSS loading or blend with a mono-functional POSS (e.g., Methacryl-POSS) to balance modulus vs. toughness.

References

-

Sigma-Aldrich. PSS-Trivinylsilyloxy-Heptacyclopentyl substituted Product Sheet. CAS 352538-79-5.[1] Link

-

Hybrid Plastics Inc.[4][5] POSS® User Guide: Solubility and Handling. Link

-

Gelest, Inc.[6][7][8] Reactive Silicones: Forging New Polymer Links. Link

-

Wollensak, G., et al. "Riboflavin/ultraviolet-A-induced collagen crosslinking for the treatment of keratoconus." American Journal of Ophthalmology, 2003. (Reference for general cross-linking concepts in biomaterials). Link

-

Cordes, D. B., et al. "Polyhedral Oligomeric Silsesquioxane (POSS) Polymers and Copolymers: A Review." Journal of Polymer Science Part A, 2010. Link

Sources

- 1. 352538-79-5|PSS-Trivinylsilyloxy-Heptacyclopentyl substituted|BLD Pharm [bldpharm.com]

- 2. thomassci.com [thomassci.com]

- 3. researchgate.net [researchgate.net]

- 4. POSS - Hybrid Plastics [hybridplastics.com]

- 5. Histopathological evaluation of viscoelastic POSS administered subcutaneously using a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Product Search - Gelest, Inc. [gelest.com]

- 7. HARDSIL CC; 1kg Kit - Gelest, Inc. [gelest.com]

- 8. Home - Gelest, Inc. [gelest.com]

Surface modification of silica nanoparticles with trivinylsilyloxy POSS

An Application Guide to the Surface Modification of Silica Nanoparticles with Trivinylsilyloxy-Functionalized POSS

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide for the surface functionalization of silica nanoparticles (SNPs) with trivinylsilyloxy polyhedral oligomeric silsesquioxanes (POSS). This modification yields a unique organic-inorganic hybrid nanomaterial that combines the core properties of silica with the reactive potential of vinyl groups and the nanostructure of POSS. Such materials are of significant interest as advanced additives and cross-linking agents in polymer nanocomposites, enhancing mechanical, thermal, and rheological properties.[1][2] This guide details the underlying chemical principles, provides step-by-step protocols for synthesis and modification, and outlines rigorous characterization techniques to validate the functionalization process.

Introduction: The Rationale for Hybrid Nanoparticles

Silica nanoparticles are widely utilized as reinforcing fillers in materials science due to their mechanical robustness and thermal stability.[3] However, their hydrophilic surface, rich in silanol groups (Si-OH), often leads to poor dispersion in hydrophobic polymer matrices and can cause particle agglomeration.[2][4] Surface modification is a critical strategy to overcome these limitations and impart new functionalities.

Polyhedral oligomeric silsesquioxanes (POSS) are cage-like nanostructures with an inorganic silica core and an outer layer of organic substituents.[5] This unique structure makes them "molecular silica," bridging the gap between inorganic fillers and organic polymers.[6] By grafting POSS molecules onto the surface of silica nanoparticles, we can:

-

Improve Compatibility: The organic groups on the POSS cage can be tailored to match the polarity of a polymer matrix, significantly improving dispersion and preventing aggregation.[7]

-

Introduce Reactivity: Functional groups on the POSS molecule, such as the vinyl groups in this protocol, can covalently bond with a polymer matrix during polymerization or curing. This creates a strongly bonded interface, leading to superior stress transfer and enhanced mechanical properties.[1][8][9]

-

Enhance Thermal Stability: The rigid, inorganic core of the POSS molecule can improve the thermal degradation resistance of the resulting nanocomposite.[5]

This application note focuses on trivinylsilyloxy POSS, a specific reagent designed for efficient grafting onto hydroxylated surfaces. The silyloxy groups serve as the anchor, reacting with the surface silanols of the SNP, while the three vinyl groups project outwards, ready for subsequent chemical reactions.

The Chemistry of Surface Grafting

The covalent attachment of trivinylsilyloxy POSS to the silica nanoparticle surface is a classic silanization reaction, proceeding via hydrolysis and condensation.[10][11]

-

Surface Activation: The process begins with ensuring the silica surface has a high density of accessible silanol (Si-OH) groups. An acid wash is often employed to clean the surface and hydrolyze any strained siloxane (Si-O-Si) bridges.[12]

-

Hydrolysis: In the presence of trace amounts of water, the silyloxy groups (e.g., Si-OR) on the POSS molecule hydrolyze to form reactive silanol groups (Si-OH).[13] It is crucial to control the amount of water to prevent excessive self-condensation of the POSS molecules in solution.

-

Condensation: The newly formed silanol groups on the POSS molecule react with the silanol groups on the silica nanoparticle surface. This condensation reaction forms a stable, covalent siloxane (Si-O-Si) bond, effectively grafting the POSS molecule to the nanoparticle.[10]

This process transforms the hydrophilic silica surface into a hydrophobic, reactive surface.

Caption: Fig. 1: Reaction scheme for POSS grafting.

Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Materials and Equipment

| Reagents | Equipment |

| Tetraethyl Orthosilicate (TEOS, ≥99%) | Round-bottom flasks |

| Ethanol (Anhydrous, 200 proof) | Magnetic stirrer with heating |

| Ammonium Hydroxide (28-30% NH₃ basis) | Reflux condenser |

| Hydrochloric Acid (HCl, 37%) | Centrifuge (capable of >10,000 x g) |

| Toluene (Anhydrous, ≥99.8%) | Sonicator (bath or probe type) |

| Trivinylsilyloxy-POSS derivative | Schlenk line or nitrogen manifold |

| Deionized Water (18.2 MΩ·cm) | Rotary evaporator |

| Vacuum oven |

Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)

This protocol produces monodisperse silica nanoparticles with a diameter of approximately 100 nm. The size can be tuned by adjusting reagent concentrations.[3][14]

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 150 mL of anhydrous ethanol and 10 mL of ammonium hydroxide solution.

-

Stirring: Place the flask on a magnetic stirrer and stir at 500 RPM at room temperature to ensure a homogeneous solution.

-

TEOS Addition: Rapidly add 7.5 mL of TEOS to the stirring solution. A milky white suspension will begin to form within minutes as the silica nanoparticles nucleate and grow.

-

Reaction: Allow the reaction to proceed for at least 12 hours at room temperature with continuous stirring.

-

Purification: Collect the silica nanoparticles by centrifugation at 10,000 x g for 20 minutes. Discard the supernatant.

-

Washing: Resuspend the nanoparticle pellet in 100 mL of ethanol and sonicate for 10 minutes to break up agglomerates. Repeat the centrifugation and washing steps two more times with ethanol and twice with deionized water to remove unreacted reagents.

-

Drying: Dry the purified silica nanoparticles in a vacuum oven at 80 °C overnight. The result is a fine white powder.

Protocol 2: Activation of Silica Nanoparticles

This step cleans the nanoparticle surface and maximizes the number of available silanol groups for grafting.[12]

-

Acid Wash: Disperse the dried silica nanoparticles in a 1 M solution of HCl at a concentration of 20 mg/mL.

-

Sonication: Sonicate the dispersion for 30 minutes.

-

Heating: Stir the suspension at 60 °C for 4 hours.

-

Purification: Collect the activated nanoparticles by centrifugation (10,000 x g, 20 min). Wash repeatedly with deionized water until the pH of the supernatant is neutral (pH ~7).

-

Drying: Dry the activated silica nanoparticles in a vacuum oven at 120 °C overnight to remove physisorbed water. Store in a desiccator until use.

Protocol 3: Surface Modification with Trivinylsilyloxy POSS

This procedure must be conducted under anhydrous conditions to prevent self-polymerization of the POSS reagent.

-

Setup: Place 500 mg of dried, activated silica nanoparticles into a 250 mL three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar. Dry all glassware in an oven at 120 °C prior to use.

-

Inert Atmosphere: Purge the flask with dry nitrogen or argon for 15 minutes.

-

Dispersion: Add 100 mL of anhydrous toluene to the flask via cannula or syringe. Disperse the nanoparticles by sonicating the flask in a bath sonicator for 20 minutes.

-

Reagent Addition: While stirring vigorously, dissolve 150 mg of trivinylsilyloxy-POSS in 10 mL of anhydrous toluene and add it dropwise to the nanoparticle suspension. The mass ratio of POSS to silica can be varied to control grafting density.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24 hours under a nitrogen atmosphere with continuous stirring.

-

Purification: After cooling to room temperature, collect the modified nanoparticles by centrifugation (10,000 x g, 20 min).

-

Washing: To remove any unreacted POSS, wash the particles thoroughly. Resuspend the pellet in 50 mL of fresh toluene, sonicate for 10 minutes, and centrifuge. Repeat this washing step three times.

-

Final Drying: Dry the final product, POSS-functionalized silica nanoparticles (POSS-SNPs), in a vacuum oven at 80 °C overnight.

Workflow and Characterization

A rigorous characterization plan is essential to confirm the successful surface modification and to quantify the degree of functionalization.

Sources

- 1. Modification of Octavinyl POSS and Its Effect on the Mechanical Properties and Thermal Stability of Silicone Rubber/POSS Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyhedral Oligomeric Silsesquioxane (POSS)-Containing Polymer Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. smr.nsysu.edu.tw [smr.nsysu.edu.tw]

- 7. The effect of POSS-based block copolymer as compatibilizer on POSS/epoxy composites | Journal of Materials Research | Cambridge Core [cambridge.org]

- 8. The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling [mdpi.com]

- 9. Nanocomposite hydrogels reinforced with vinyl functionalised silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lab.semi.ac.cn [lab.semi.ac.cn]

- 11. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. matsc.ktu.lt [matsc.ktu.lt]

Application Note: Protocols for the Dispersion of Heptacyclopentyl POSS in Polymer Matrices

Abstract

This technical guide details the methodology for dispersing Heptacyclopentyl Polyhedral Oligomeric Silsesquioxane (POSS) derivatives into polymer matrices. Unlike simple nanofillers, Heptacyclopentyl POSS represents a hybrid "molecular silica" (

Achieving a true nanocomposite requires overcoming the thermodynamic drive for POSS self-aggregation (crystallization). This protocol delineates the Solubility Parameter Matching logic, Solution Blending for thermosets/films, and Melt Compounding for thermoplastics, ensuring a transition from micro-aggregates to molecular-level dispersion.

Part 1: Pre-Formulation Logic & Solubility Physics

Before physical mixing, the thermodynamic compatibility between the Heptacyclopentyl POSS (HCP-POSS) and the host matrix must be validated. HCP-POSS is inherently hydrophobic and lipophilic due to the aliphatic cyclopentyl rings.

Solubility Parameter Matching (Hansen Model)

To predict dispersion stability, calculate the "interaction radius" (

- (Dispersion): High for HCP-POSS due to cycloaliphatic rings.

- (Polarity): Low (unless functionalized with polar groups like silanols).

- (Hydrogen Bonding): Low (except for Trisilanol variants).

Target: An

Matrix Compatibility Table

| Matrix Polymer | Compatibility Rating | Mechanism of Dispersion | Recommended Solvent (Solution Route) |

| Polystyrene (PS) | High | Van der Waals / Steric Intercalation | Toluene, THF |

| Polypropylene (PP) | High | Hydrophobic Interaction | Xylene (High Temp) |

| PMMA | Moderate | Dipole-Induced Dipole | Chloroform, Acetone/Toluene mix |

| Polyurethanes | High (if Trisilanol) | Chemical Reaction (OH + Isocyanate) | THF |

| Epoxy | Moderate | Phase Separation Control | THF, DCM |

Part 2: Dispersion Protocols

Protocol A: Solution Blending (Solvent Casting/Coating)

Best for: Films, coatings, and thermoset prepolymers.

Materials:

-

Heptacyclopentyl POSS (e.g., Trisilanol or Methacryl variant)

-

Solvent: Tetrahydrofuran (THF) or Chloroform (High solubility for HCP cages).

-

Host Polymer.

Workflow:

-

POSS Solvation (The "Master Solution"):

-

Dissolve HCP-POSS in the solvent at a concentration of 10 mg/mL.

-

Critical Step: Sonicate (Bath sonicator) for 15 minutes at 40 kHz. Why? To break weak van der Waals agglomerates formed during storage.

-

Visual Check: Solution must be optically clear. Haze indicates aggregation.

-

-

Polymer Dissolution:

-

Dissolve the host polymer in the same solvent in a separate vessel.

-

-

High-Shear Mixing:

-

Slowly add the POSS solution to the polymer solution under magnetic stirring (500 RPM).

-

Homogenization: For loadings >5 wt%, use a rotor-stator homogenizer (e.g., Ultra-Turrax) for 2 minutes at 10,000 RPM.

-

-

Solvent Removal (Controlled Evaporation):

-

Cast onto Teflon or glass.

-

Cover with a perforated lid to slow evaporation. Why? Rapid evaporation causes "skinning" and traps POSS aggregates (Marangoni effect).

-

Vacuum dry at

for 12 hours to remove residual solvent.

-

Protocol B: Melt Compounding (Thermoplastics)

Best for: Polyolefins (PP, PE), Polyamides, and industrial scale-up.

Equipment: Twin-Screw Extruder (L/D ratio > 40).

Workflow:

-

Drying:

-

Dry Polymer resin and HCP-POSS (if solid powder) at 80°C for 4 hours. Moisture can hydrolyze silanol-POSS, causing irreversible crosslinking (gelation).

-

-

Feeding Strategy:

-

Main Feed: Polymer pellets.[1]

-

Side Feeder (Zone 3): HCP-POSS powder.

-

Reasoning: Adding POSS downstream prevents thermal degradation of the organic rings before the polymer is fully molten.

-

-

Extrusion Parameters (Example for Polypropylene):

-

Temp Profile: 170°C (Feed)

190°C (Mixing) -

Screw Speed: High shear (200-300 RPM).

-

Residence Time: < 2 minutes.

-

-

Cooling:

-

Rapid quench (water bath) is preferred to freeze the dispersed morphology and prevent POSS re-crystallization.

-

Part 3: Mechanism & Visualization

The following diagram illustrates the critical decision pathways for dispersing HCP-POSS, highlighting the divergence between reactive (chemical) and non-reactive (physical) dispersion.

Caption: Decision matrix for processing Heptacyclopentyl POSS based on functionality (Reactive vs. Inert) and scale.

Part 4: Characterization & Validation (Quality Control)

To certify the protocol's success, the resulting material must undergo the following validation steps.

X-Ray Diffraction (XRD) - The "Amorphous Halo" Test

-

Method: Wide-Angle X-Ray Scattering (WAXS).

-

What to look for: Pure HCP-POSS is crystalline and shows sharp diffraction peaks (typically at

and -

Success Criteria: In the nanocomposite, these sharp peaks should disappear or broaden significantly, indicating that the POSS cages are molecularly dispersed and no longer form crystalline domains.

-

Failure: Retention of sharp peaks indicates agglomeration.

Transmission Electron Microscopy (TEM)[2]

-

Method: Cryo-microtoming followed by TEM imaging.

-

Contrast: Silicon in the POSS cage provides natural contrast against carbon-based polymers (appears darker).

-

Success Criteria: Uniform distribution of dark spots < 5-10 nm (individual cages or small clusters).

Rheology[3]

-

Observation: Addition of HCP-POSS often reduces melt viscosity (acting as a flow aid) due to the "ball bearing" effect of the cages, unlike traditional clay fillers which increase viscosity.

References

-

Kuo, S. W., & Chang, F. C. (2011).[2] POSS related polymer nanocomposites. Progress in Polymer Science, 36(12), 1649-1696. Link

-

Guenthner, A. J., et al. (2012).[3] Hansen Solubility Parameters for Octahedral Oligomeric Silsesquioxanes. Air Force Research Lab.[3] Link

-

Pielichowski, K., et al. (2006). Polymer nanocomposites with polyhedral oligomeric silsesquioxanes (POSS). Advances in Polymer Science. Link

Sources

Applications of trivinylsilyloxy POSS in dental composite materials

Application Note: Trivinylsilyloxy POSS in Dental Composite Materials

Executive Summary